9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole typically involves the reaction of 9H-carbazole with 4-methylphenylthiol and acetyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve electropolymerization or chemical polymerization techniques. These methods are advantageous due to their ability to produce high-quality materials with good environmental stability and photoconductivity .
Chemical Reactions Analysis
Types of Reactions
9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in optoelectronic devices. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: The parent compound, known for its high hole-transporting capabilities and strong fluorescence.
9-ethyl-9H-carbazole: A derivative with similar properties but different solubility and stability profiles.
4-vinylbenzyl 9H-carbazole-9-carbodithioate: Another derivative used in electropolymerization and optoelectronic applications
Uniqueness
9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and optoelectronic devices .
Properties
Molecular Formula |
C21H17NOS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C21H17NOS/c1-15-10-12-16(13-11-15)24-14-21(23)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-13H,14H2,1H3 |
InChI Key |
XPVSEBWWCUUGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.